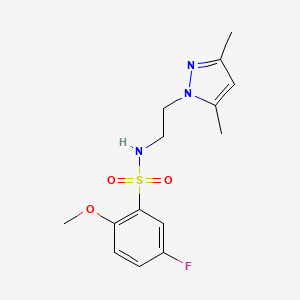
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of pyrazole derivatives has been reported in various studies. For instance, some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques . Another study reported the synthesis of two novel Schiff-base ligands through the condensation between N-(2-aminoethyl)pyrazoles and 2-hydroxy-1-naphthaldehyde .科学的研究の応用
Pharmaceutical Chemistry
Application Summary
This compound is utilized in the design and synthesis of new pharmaceutical agents due to its pyrazole core, which is known for varied biological activities.
Methods of Application
The compound is synthesized and then incorporated into potential drug candidates. Techniques like NMR and FT-IR spectroscopy are used for structural characterization .
Results
The synthesized compounds often exhibit significant biological activities, such as antibacterial and antifungal properties, which are quantified using assays to measure inhibition zones and MIC values.
Coordination Chemistry
Application Summary
It serves as a ligand in the formation of metal complexes, which have applications in catalysis and material science.
Methods of Application
Schiff-base ligands are synthesized from the compound and complexed with metals like copper(II). Analytical techniques include X-ray crystallography and thermal analysis .
Results
The resulting metal complexes are analyzed for their stability, electronic structure, and potential catalytic properties, often using computational methods like DFT calculations.
Material Science
Application Summary
In material science, derivatives of this compound are explored for their electronic and photoluminescent properties.
Methods of Application
The compound is used to synthesize materials that are then tested for fluorescence and conductivity. Methods include fluorescence spectroscopy and electrical resistivity measurements .
Results
Materials show promise in applications like OLEDs and sensors, with specific wavelengths of light emission and conductance values reported.
Biochemistry
Application Summary
The compound’s derivatives are investigated for their role in biological systems, particularly as enzyme inhibitors or probes.
Methods of Application
Biochemical assays are conducted to determine the interaction of the compound with biological molecules. Techniques include enzyme kinetics and binding studies .
Results
Data typically includes IC50 values or binding constants, indicating the efficacy of the compound in modulating biochemical pathways.
Analytical Chemistry
Application Summary
It’s used in the development of analytical reagents for the detection of metal ions or other analytes.
Methods of Application
The compound is employed in the synthesis of fluorescent probes, which are then used in titrations or spectroscopic analysis to detect specific ions .
Results
The sensitivity and selectivity of the probes are assessed, often leading to the development of novel sensors with parts-per-million detection limits.
Environmental Chemistry
Application Summary
Research into the environmental fate of this compound, including its degradation products and potential toxicity, is crucial.
Methods of Application
Studies involve simulating environmental conditions and analyzing the breakdown products using chromatography and mass spectrometry .
Results
Findings include half-life measurements and identification of degradation pathways, informing the environmental impact assessment of the compound.
This analysis provides a snapshot of the diverse applications of “N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide” in various scientific fields, highlighting its versatility and importance in research.
Energetic Materials Chemistry
Application Summary
This compound is a precursor in the synthesis of energetic materials, which are substances that release energy rapidly when triggered.
Methods of Application
Derivatives of the compound are synthesized and tested for their potential as melt-castable explosives. The melting points and thermal stability are key parameters assessed .
Results
One of the synthesized compounds showed promising characteristics as a potential melt-castable explosive, with a suitable melting point and thermal stability.
Antileishmanial and Antimalarial Research
Application Summary
Hydrazine-coupled pyrazole derivatives of the compound exhibit potent antileishmanial and antimalarial activities.
Methods of Application
The derivatives are synthesized and their structures confirmed by techniques like FTIR and NMR. They are then evaluated in vitro against Leishmania species and in vivo against Plasmodium-infected mice .
Results
One derivative displayed superior antipromastigote activity, significantly more active than standard drugs, and other derivatives showed promising inhibition effects against Plasmodium berghei.
Oncological Research
Application Summary
The compound is used in the design of novel cytotoxic agents for cancer therapy.
Methods of Application
Novel derivatives are synthesized and characterized by various spectroscopic techniques. Their cytotoxicity is then assessed against cancer cell lines .
Results
The synthesized derivatives have shown potential as cytotoxic agents, indicating their applicability in cancer treatment research.
These applications demonstrate the compound’s potential in contributing to advancements across various scientific disciplines, from developing new pharmaceuticals to creating materials with unique properties for technological applications.
Catalysis in Polymer Chemistry
Application Summary
The compound is used in the synthesis of catalysts for ring-opening polymerization, particularly in the production of polylactides, which are biodegradable polymers.
Methods of Application
Complexes containing the compound are synthesized and used to catalyze the polymerization of lactide to produce polylactides with controlled properties .
Results
The catalysts have shown efficiency in producing polylactides with a high degree of stereocontrol, resulting in materials with specific mechanical and physical properties.
Development of Heat-Resistant Materials
Application Summary
Derivatives of the compound are investigated for their potential as components in thermally robust energetic materials.
Methods of Application
The compound is used to synthesize materials that are then subjected to thermal analysis to assess their stability and performance at high temperatures .
Results
Some derivatives have demonstrated excellent thermal stability, making them suitable for applications requiring materials that can withstand extreme heat.
Antitumor Activity Research
Application Summary
The compound is a precursor in the design of molecules with potential antitumor activities.
Methods of Application
Derivatives are synthesized and their cytotoxic effects against various cancer cell lines are evaluated .
特性
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-5-fluoro-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FN3O3S/c1-10-8-11(2)18(17-10)7-6-16-22(19,20)14-9-12(15)4-5-13(14)21-3/h4-5,8-9,16H,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUZZIMXTLYMFCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNS(=O)(=O)C2=C(C=CC(=C2)F)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(5E)-5-[(2,5-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2784948.png)
![2-[3-(2-Ethoxyphenoxy)-4-oxochromen-7-yl]oxyacetic acid](/img/structure/B2784950.png)
![8-Oxa-3-azaspiro[5.6]dodecane;hydrochloride](/img/structure/B2784951.png)
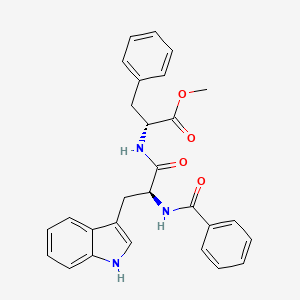
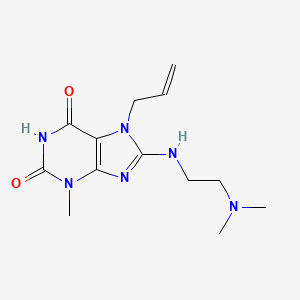
![tert-butyl N-(3-{2-[2-(3-{[(tert-butoxy)carbonyl]amino}propoxy)ethoxy]ethoxy}propyl)carbamate](/img/structure/B2784955.png)
![4-methanesulfonyl-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2784956.png)
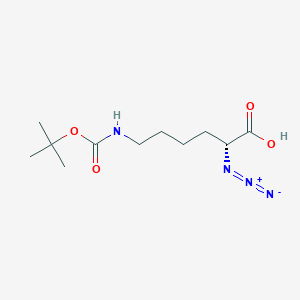
![2,5-Dimethyl-1-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]pyrrole-3-carbaldehyde](/img/structure/B2784959.png)
![1-Methyl-1,6-diazaspiro[3.3]heptane dihydrochloride](/img/structure/B2784960.png)
![9-(3,5-dimethylphenyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2784963.png)
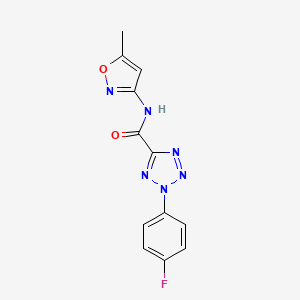
![Methyl 3-[(2-{[2-({2-[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]sulfanyl}acetyl)amino]-2-thiophenecarboxylate](/img/structure/B2784967.png)
